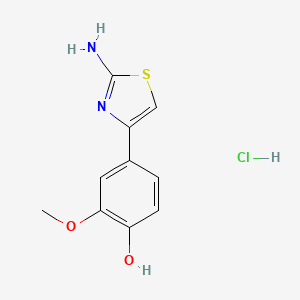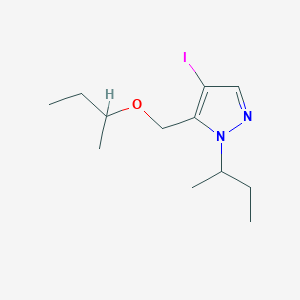
5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a pyrazole compound typically consists of a five-membered ring with two nitrogen atoms. The specific substituents on the ring (in this case, sec-butoxymethyl and sec-butyl groups) can greatly influence the properties of the compound .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation . The specific reactions and products would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole” would depend on its specific structure. Factors that could influence these properties include the size and nature of the substituents on the pyrazole ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Novel Derivatives : Novel 6-(sec-butyl)-3-methyl-1-(substituted phenyl)-5,6- dihydropyrrolo[3,4-c]pyrazol-4-(1H)ones were synthesized using L-isoleucine methyl ester hydrochloride as the starting material. These compounds showed inhibitory activity against plant pathogenic fungi (Wang et al., 2015).
Characterization of Polynuclear Copper(I) Pyrazolate Complexes : The synthesis and characterization of new polynuclear copper(I) pyrazolate complexes were conducted. These complexes showed catalytic activity in the conversion of alkenes into cyclopropane derivatives (Maspero et al., 2003).
Development of New Ligands : A new tripodal ligand, 5-(bis(3,5-dimethyl- 1H -pyrazol-1-ylmethyl)amino)pentan-1-ol, was synthesized, exhibiting catalytic oxidative activities (Kodadi et al., 2008).
Biological and Antimicrobial Activities
Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antimicrobial activity. Some of these compounds showed significant activity against various microorganisms (Abdel-Gawad et al., 2003).
Antioxidant Activity : The antioxidant activity of pyrazole and pyrazolone derivatives was computationally investigated. The study provided insights into structural requirements for designing efficient antioxidants (Orabi et al., 2017).
Herbicidal and Pesticidal Applications
- Herbicidal Activity : Pyrazole benzophenone derivatives were synthesized and showed significant herbicidal activity, making them promising targets for herbicide discovery (Fu et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The field of pyrazole chemistry is a dynamic and rapidly evolving area of research. Future directions could include the development of new synthetic methods, the exploration of novel pyrazole-based compounds with potential applications in areas like medicine or materials science, and further investigations into the properties and reactivity of these compounds .
Propiedades
IUPAC Name |
1-butan-2-yl-5-(butan-2-yloxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-5-9(3)15-12(11(13)7-14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRYLQSJJFTZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)I)COC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
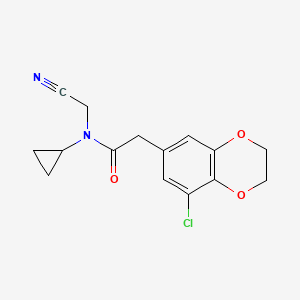
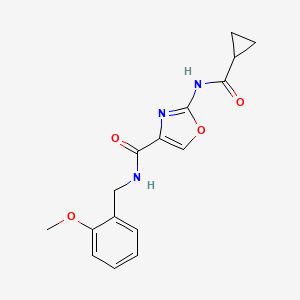
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)

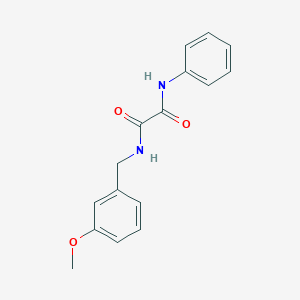
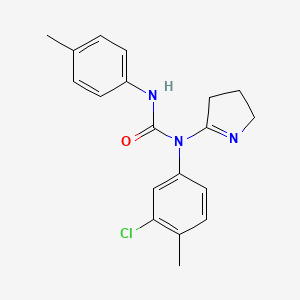

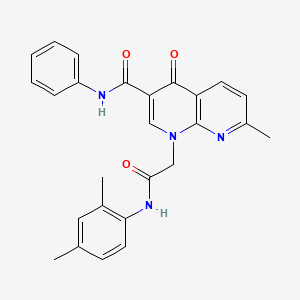

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)
